molecular formula C20H26N4O4 B12165907 3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12165907
M. Wt: 386.4 g/mol
InChI Key: JNKWEYDPRCXZSW-UHFFFAOYSA-N
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Description

3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a methoxyphenyl group, and a diazaspiro core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps. One common method includes the alkylation of piperazine derivatives with appropriate alkylating agents, followed by cyclization reactions to form the diazaspiro core. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, it may act as a moderate binder to neuronal voltage-sensitive sodium channels, influencing ion flow and neuronal activity . This interaction can modulate various biological pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione apart is its unique diazaspiro core, which imparts distinct chemical and biological properties. This structural feature enhances its versatility and potential for various applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C20H26N4O4/c1-28-16-6-4-5-15(13-16)22-9-11-23(12-10-22)17(25)14-24-18(26)20(21-19(24)27)7-2-3-8-20/h4-6,13H,2-3,7-12,14H2,1H3,(H,21,27)

InChI Key

JNKWEYDPRCXZSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C4(CCCC4)NC3=O

Origin of Product

United States

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